Molecular Weight Differentiation from the 4-Chlorobenzyl Homolog: Impact on Lipophilicity and Binding Kinetics
CAS 337924-01-3 (MW 347.26) differs from its closest homolog, the 4-chlorobenzyl analog (CAS 339279-19-5, MW 361.3), by a precisely defined mass difference of -14.04 Da, corresponding to the absence of a methylene (-CH₂-) spacer between the sulfur atom and the 4-chlorophenyl ring . This structural variation directly impacts the calculated lipophilicity (cLogP) and molecular flexibility: the target compound has one fewer rotatable bond (nRot = 5) compared to the 4-chlorobenzyl analog (nRot ≈ 6), which translates to a predicted reduction in cLogP of approximately 0.5-0.7 units and a measurable decrease in polar surface area (tPSA) [1][2]. These differences are critical in early-stage drug discovery programs, as they directly influence passive membrane permeability, metabolic clearance rates, and off-target binding promiscuity, making the choice between these two scaffolds a key decision point in lead optimization [3].
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW 347.26 g/mol; cLogP ~5.2 (predicted) |
| Comparator Or Baseline | 4-Chlorobenzyl analog: MW 361.3 g/mol; cLogP ~5.8 (predicted) |
| Quantified Difference | ΔMW = -14.04 Da; ΔcLogP ≈ -0.6 log units (estimated) |
| Conditions | In silico prediction using fragment-based methods (CLOGP); values are computational estimates |
Why This Matters
Lower molecular weight and reduced lipophilicity enhance the likelihood of favorable ADME properties, making CAS 337924-01-3 the preferred starting point for lead series requiring high ligand efficiency indices (LE > 0.30 kcal/mol per heavy atom).
- [1] Daylight Chemical Information Systems. CLOGP Reference Manual. Available at: https://daylight.com/dayhtml/doc/clogp/ View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. View Source
